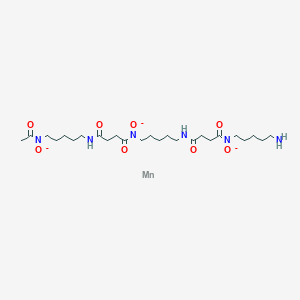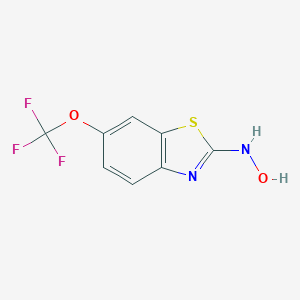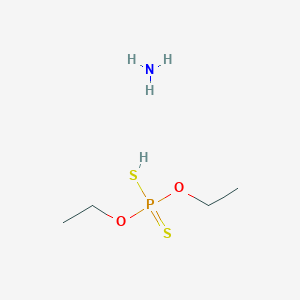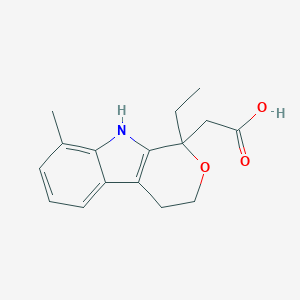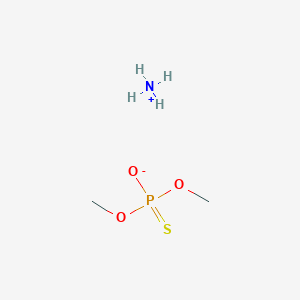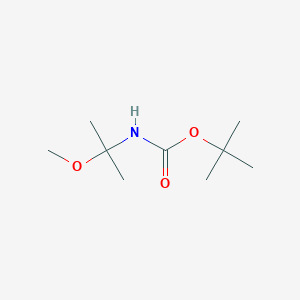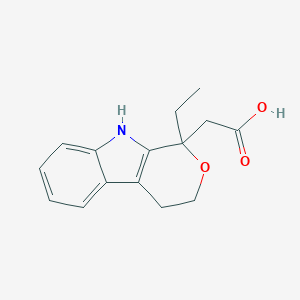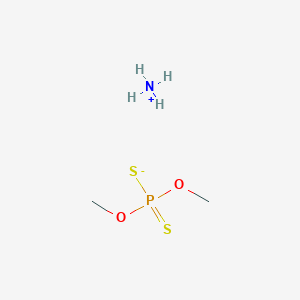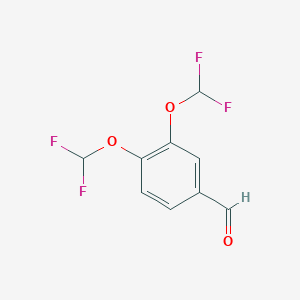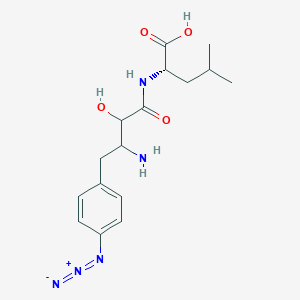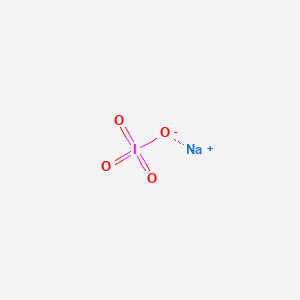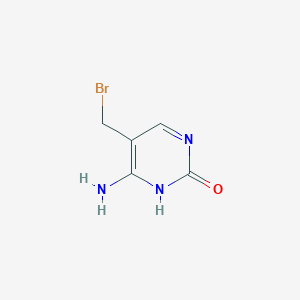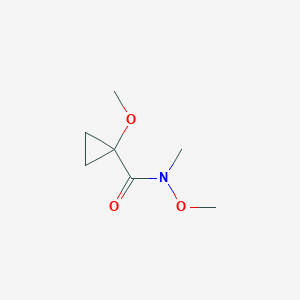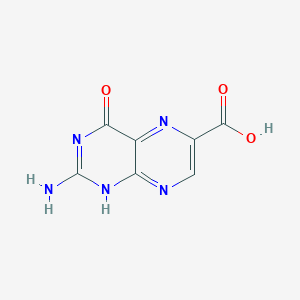![molecular formula C11H23NO2Si B143482 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one CAS No. 126748-42-3](/img/structure/B143482.png)
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one, also known as TBS-azetidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBS-azetidine belongs to the class of azetidinone compounds and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee involves the inhibition of enzymes by binding to their active sites. This results in the disruption of the enzyme's function, leading to a decrease in its activity. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to inhibit the activity of several enzymes involved in various physiological processes, including inflammation and viral replication.
Effets Biochimiques Et Physiologiques
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been found to have several biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer properties. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a decrease in inflammation. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been found to have antiviral activity against several viruses, including HIV and hepatitis C virus. Additionally, 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the function of enzymes and their role in various physiological processes. However, one limitation of using 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee. One area of interest is the development of new drugs based on 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee for the treatment of various diseases, including inflammation, viral infections, and cancer. Another area of interest is the study of the mechanism of action of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee and its interactions with enzymes. This can provide valuable insights into the function of enzymes and their role in various physiological processes. Additionally, further research is needed to explore the potential applications of 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee in other fields, such as materials science and catalysis.
Applications De Recherche Scientifique
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. 3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-onee has also been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
126748-42-3 |
|---|---|
Nom du produit |
3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one |
Formule moléculaire |
C11H23NO2Si |
Poids moléculaire |
229.39 g/mol |
Nom IUPAC |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]azetidin-2-one |
InChI |
InChI=1S/C11H23NO2Si/c1-8(9-7-12-10(9)13)14-15(5,6)11(2,3)4/h8-9H,7H2,1-6H3,(H,12,13) |
Clé InChI |
XDZTVBLUGCFKFW-UHFFFAOYSA-N |
SMILES |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C1CNC1=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

